molecular formula C4H11ClN2O2S B2595248 N-Methylazetidine-3-sulfonamide;hydrochloride CAS No. 2411285-88-4

N-Methylazetidine-3-sulfonamide;hydrochloride

Cat. No.: B2595248
CAS No.: 2411285-88-4
M. Wt: 186.65
InChI Key: XXZYVWUBYWEWGI-UHFFFAOYSA-N
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Description

N-Methylazetidine-3-sulfonamide;hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2S and a molecular weight of 186.66 g/mol . This compound is characterized by the presence of a sulfonamide group attached to an azetidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylazetidine-3-sulfonamide;hydrochloride typically involves the reaction of azetidine with sulfonamide under controlled conditions. The process begins with the preparation of azetidine, which is then methylated to form N-methylazetidine. This intermediate is subsequently reacted with sulfonamide in the presence of a suitable catalyst to yield N-Methylazetidine-3-sulfonamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-Methylazetidine-3-sulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted azetidine compounds .

Scientific Research Applications

N-Methylazetidine-3-sulfonamide;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylazetidine-3-sulfonamide;hydrochloride is unique due to its combination of the azetidine ring and sulfonamide group, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications .

Properties

IUPAC Name

N-methylazetidine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBKKIMMVFGTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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